

Performance of Thiencarbazone-Methyl in Diverse Tillage Systems: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiencarbazone*

Cat. No.: *B109821*

[Get Quote](#)

For Researchers, Scientists, and Agricultural Professionals

This guide provides a comparative analysis of the performance of **thiencarbazone**-methyl, a sulfonyl-amino-carbonyl-triazolinone herbicide, across different agricultural tillage systems. While direct comparative studies are limited, this document synthesizes available research data to offer insights into its efficacy in conventional, reduced, and no-till practices.

Thiencarbazone-methyl is a selective, systemic herbicide that controls a broad spectrum of grass and broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for protein synthesis and plant growth.[\[1\]](#)[\[2\]](#) It can be applied pre- or post-emergence and is active in both soil and foliage.[\[1\]](#)

Quantitative Performance Data

The majority of published research on **thiencarbazone**-methyl's efficacy comes from studies conducted under conventional tillage systems. Data on its performance in reduced and no-till systems is less documented in direct comparative trials. The following tables summarize available data on weed control efficacy and crop yield, primarily from conventional tillage experiments, and provide a baseline for expected performance.

Table 1: Weed Control Efficacy of **Thiencarbazone**-Methyl and its Tank Mixes in Conventional Tillage Corn

Weed Species	Herbicide Treatment	Application Timing	Weed Control (%)	Source
Barnyardgrass (<i>Echinochloa crus-galli</i>)	Thiencarbazone-methyl + Isoxaflutole + Atrazine	PRE	>90% (20 WAP)	[3]
Palmer Amaranth (<i>Amaranthus palmeri</i>)	Thiencarbazone-methyl + Isoxaflutole + Atrazine	PRE	>90% (20 WAP)	[3]
Velvetleaf (<i>Abutilon theophrasti</i>)	Thiencarbazone-methyl + Isoxaflutole + Atrazine	PRE	>90% (20 WAP)	[3]
Rhizomatous Johnsongrass (<i>Sorghum halepense</i>)	Thiencarbazone-methyl + Isoxaflutole	PRE	74-76%	[1]
Browntop Millet (<i>Urochloa ramosa</i>)	Thiencarbazone-methyl + Isoxaflutole + Atrazine	PRE	90% (20 WAP)	[3]

WAP = Weeks After Planting; PRE = Pre-emergence

Table 2: Corn Yield Following Herbicide Applications in Conventional Tillage

Herbicide Treatment	Corn Yield (kg/ha)	Comparison to Nontreated	Source
Thiencarbazone-methyl based programs	9,280 - 11,040	Increased	[3]
Nontreated Check	9,110	-	[3]

Performance in Different Tillage Systems

Conventional Tillage:

In conventional tillage systems, where the soil is plowed and prepared for planting, **thiencarbazone**-methyl has demonstrated effective control of key grass and broadleaf weeds, particularly when used in a pre-emergence herbicide program.[\[1\]](#)[\[3\]](#) The incorporation of the herbicide into the soil through tillage can enhance its soil activity. Studies have shown that a combination of **thiencarbazone**-methyl with other herbicides like isoxaflutole and atrazine provides broad-spectrum, season-long weed control in corn.[\[3\]](#)

Reduced Tillage and No-Till:

Conservation tillage practices, including reduced and no-till systems, are characterized by leaving crop residues on the soil surface to reduce erosion and conserve soil moisture. These systems present unique challenges for weed management due to the absence of tillage as a weed control method, leading to a greater reliance on herbicides.[\[4\]](#)[\[5\]](#)

While specific quantitative data comparing **thiencarbazone**-methyl's performance across tillage systems is scarce, some general principles apply:

- Herbicide Interception: The presence of crop residue in no-till and reduced-tillage systems can intercept a portion of the pre-emergence herbicide, preventing it from reaching the soil surface. This can potentially reduce the efficacy of soil-active herbicides like **thiencarbazone**-methyl. Rainfall or irrigation is crucial to wash the herbicide off the residue and into the soil.

- **Weed Spectrum:** Tillage systems can influence the weed species present. No-till systems may favor the emergence of perennial weeds and certain annuals that thrive in undisturbed soil. The broad-spectrum activity of **thiencarbazone**-methyl is advantageous in these scenarios.
- **Application Timing:** In no-till systems, burndown herbicides are often necessary to control existing vegetation before planting. **Thiencarbazone**-methyl can be tank-mixed with burndown herbicides like glyphosate or glufosinate to provide both burndown and residual control.

A study on herbicide effectiveness in conservation tillage for winter wheat indicated no significant differences in crop injury, weed control, or grain yield between conventional, minimum, and no-till systems for several post-emergence broadleaf herbicides.^[6] This suggests that with proper application techniques to ensure canopy and residue penetration, **thiencarbazone**-methyl could perform effectively in conservation tillage systems.^[6]

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the efficacy of herbicides in different tillage systems, based on common practices in agronomic research.

1. Experimental Design:

- **Design:** Randomized Complete Block Design (RCBD) with a split-plot arrangement is often used.
- **Main Plots:** Tillage systems (e.g., conventional, reduced, no-till).
- **Subplots:** Herbicide treatments (e.g., **thiencarbazone**-methyl at different rates, tank mixes, and an untreated control).
- **Replications:** A minimum of three to four replications are used to ensure statistical validity.

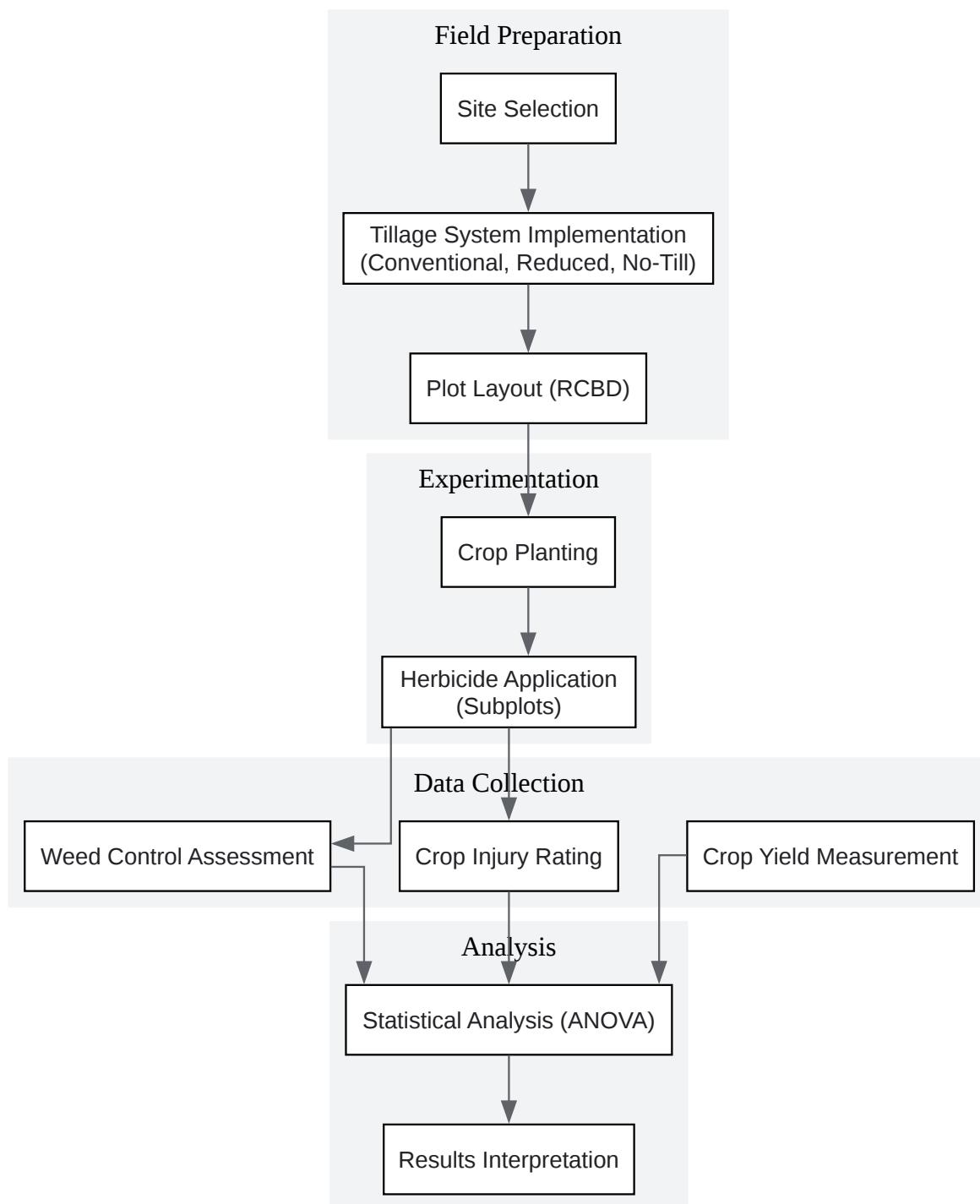
2. Plot Establishment and Maintenance:

- **Tillage:** Tillage treatments are implemented according to the specific definitions (e.g., moldboard plow for conventional, chisel plow for reduced, and no soil disturbance for no-till).

- Planting: The desired crop (e.g., corn, soybean) is planted uniformly across all plots.
- Plot Size: Subplot sizes are typically large enough to accommodate herbicide application equipment and minimize edge effects (e.g., 3 meters by 10 meters).

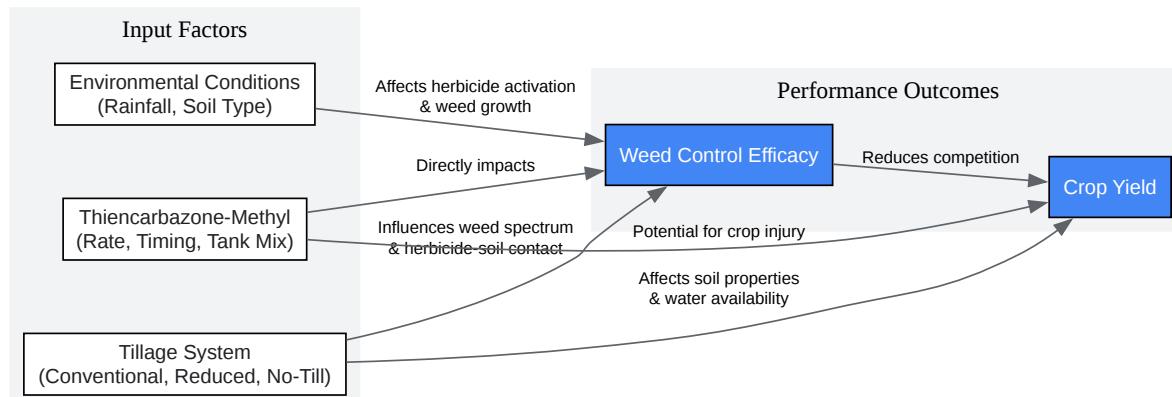
3. Herbicide Application:

- Equipment: A research-grade plot sprayer with a boom and calibrated nozzles is used to ensure precise and uniform application.
- Application Parameters: Spray volume, pressure, and nozzle type are selected to optimize coverage and are kept constant across all treatments.
- Timing: Herbicides are applied at the specified crop and weed growth stages (e.g., pre-emergence, post-emergence).


4. Data Collection:

- Weed Control: Visual ratings of percent weed control by species are taken at multiple intervals after application (e.g., 2, 4, 8, and 12 weeks after treatment). A scale of 0% (no control) to 100% (complete control) is used.
- Crop Injury: Visual ratings of crop injury (e.g., stunting, chlorosis, necrosis) are recorded on a similar 0-100% scale.
- Weed Density and Biomass: In some studies, weed counts per unit area and the dry weight of weed biomass are measured.
- Crop Yield: The central rows of each plot are harvested, and the grain yield is determined and adjusted to a standard moisture content.

5. Statistical Analysis:


- Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the effects of tillage, herbicide treatment, and their interaction on the measured parameters.
- Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for herbicide efficacy trials in different tillage systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Evaluation of Thiencarbazone-methyl- and Isoxaflutole-Based Herbicide Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 4. psu.edu [psu.edu]
- 5. no-tillfarmer.com [no-tillfarmer.com]
- 6. Herbicide Effectiveness Under Conservation Tillage | Pacific Northwest STEEP (Solutions to Environmental and Economic Problems) | Washington State University [pnwsteep.wsu.edu]

- To cite this document: BenchChem. [Performance of Thiencarbazone-Methyl in Diverse Tillage Systems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109821#performance-validation-of-thiencarbazone-methyl-in-different-tillage-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com